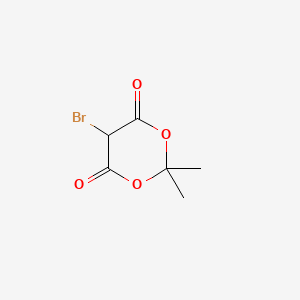

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Beschreibung

Historical Context and Structural Evolution of 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's Acid) Derivatives

The story of Meldrum's acid begins in 1908 with its first synthesis by the Scottish chemist Andrew Norman Meldrum. wikipedia.orgchemicalbook.com He prepared the compound through a condensation reaction of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and sulfuric acid. chemicalbook.com However, Meldrum incorrectly identified its structure as a β-lactone of β-hydroxyisopropylmalonic acid. chemicalbook.com This misidentification stemmed from the compound's unusually high acidity (pKa of 4.97), which was not expected for a typical diester. wikipedia.org

It was not until four decades later, in 1948, that the correct cyclic acylal structure of 2,2-dimethyl-1,3-dioxane-4,6-dione was elucidated by Davidson and Bernhard. acs.org The high acidity of Meldrum's acid is attributed to the rigid, boat-like conformation of the six-membered ring, which restricts rotation and allows for significant delocalization of the negative charge in the resulting enolate anion across the two carbonyl groups. wikipedia.orgacs.org This inherent acidity of the C-5 methylene (B1212753) protons is a cornerstone of the reactivity of Meldrum's acid and its derivatives. acs.org

The versatile reactivity of Meldrum's acid has made it a valuable building block in organic synthesis. chemicalbook.com It can undergo a variety of reactions, including alkylation, acylation, and Knoevenagel condensations, making it a precursor to a wide array of organic molecules. wikipedia.org The development of derivatives, through substitution at the reactive C-5 position, has further broadened its applications, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. acs.org

| Year | Milestone |

|---|---|

| 1908 | First synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione by Andrew Norman Meldrum. wikipedia.orgchemicalbook.com |

| 1908 | Initial incorrect structural assignment as a β-lactone of β-hydroxyisopropylmalonic acid. chemicalbook.com |

| 1948 | Correct cyclic acylal structure elucidated by Davidson and Bernhard. acs.org |

Significance of Brominated Meldrum's Acid Analogues in Advanced Organic Transformations

The introduction of a bromine atom at the C-5 position of the Meldrum's acid scaffold, to form compounds like 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, significantly enhances its utility as a synthetic intermediate. Brominated Meldrum's acid analogues serve as potent electrophilic brominating agents, capable of selectively introducing bromine atoms into various organic molecules. commonorganicchemistry.com The presence of the electron-withdrawing bromine atom also influences the reactivity of the Meldrum's acid ring itself.

A noteworthy application of this compound is in the synthesis of novel heterocyclic systems. For instance, it has been utilized in the synthesis of derivatives of pyrimido[5,4-e] acs.orgcommonorganicchemistry.comresearchgate.netthiadiazine and pyrimido[5,4-e] acs.orgcommonorganicchemistry.comresearchgate.netthiadiazine-7-spiro-5′-1,3-dioxane. acs.org This is achieved through its reaction with 4-substituted 5-amino-6-mercaptopyrimidines. acs.org In these transformations, the brominated Meldrum's acid acts as a key building block, enabling the construction of complex, fused-ring systems that are of interest in medicinal chemistry and materials science.

The reactivity of brominated Meldrum's acid derivatives is not limited to their role as electrophiles. The bromine atom can also serve as a leaving group in nucleophilic substitution reactions, providing a handle for further functionalization of the C-5 position. While much of the literature focuses on the more heavily substituted 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (B77035) for applications such as the selective α-bromination of aldehydes and α,β-unsaturated ketones, the mono-brominated analogue offers a distinct reactivity profile that is crucial for specific synthetic strategies.

| Transformation Type | Description | Example Application of this compound |

|---|---|---|

| Electrophilic Bromination | Acts as a source of electrophilic bromine for the bromination of various substrates. commonorganicchemistry.com | While more commonly associated with di-bromo analogues, the principle applies to mono-bromo derivatives as well. |

| Heterocycle Synthesis | Serves as a key building block for the construction of complex, fused heterocyclic systems. | Synthesis of pyrimido[5,4-e] acs.orgcommonorganicchemistry.comresearchgate.netthiadiazine derivatives through reaction with substituted pyrimidines. acs.org |

| Nucleophilic Substitution | The bromine atom can act as a leaving group, allowing for the introduction of other functional groups at the C-5 position. | Enables further derivatization of the Meldrum's acid core. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYYXPWHYIYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565310 | |

| Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66145-20-8 | |

| Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2,2 Dimethyl 1,3 Dioxane 4,6 Dione

Direct Halogenation Approaches

Direct halogenation stands as the most straightforward and commonly employed method for the synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione. This approach leverages the high C-H acidity of the methylene (B1212753) protons at the C-5 position of the Meldrum's acid ring, making it susceptible to electrophilic attack.

Bromination of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) with Elemental Bromine

The reaction of Meldrum's acid with elemental bromine (Br₂) is a primary route for introducing a bromine atom onto the heterocyclic ring. The high acidity of the C-5 protons (pKa ≈ 4.97) facilitates the reaction, often without the need for a strong catalyst. rsc.orgnih.govmdpi.com

The bromination of 2,2-dimethyl-1,3-dioxane-4,6-dione is inherently regioselective for the C-5 position due to the activation of the methylene group by the two adjacent carbonyl groups. The primary challenge is not the position of substitution but controlling the extent of the reaction to prevent the formation of the dibrominated product.

Reaction conditions such as solvent and temperature play a crucial role. The reaction is typically carried out in a solvent like dichloromethane (B109758) at controlled temperatures. For instance, a similar substrate, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, is brominated by adding elemental bromine dropwise to a solution in dichloromethane at 20°C. prepchem.com For Meldrum's acid, lower temperatures (e.g., 0–5°C) are often employed to minimize side reactions and improve control over the exothermic process, especially when aiming for the dibromo derivative. Given the high reactivity of the substrate, catalysis is generally not required for this electrophilic substitution.

Table 1: Influence of Reaction Parameters on Bromination with Br₂

| Parameter | Condition | Influence on Reaction |

| Temperature | Low (e.g., 0-5°C) | Helps control the exothermic reaction and minimizes side-product formation. |

| Solvent | Inert (e.g., CH₂Cl₂) | Provides a medium for the reaction without interfering with the reactants. prepchem.com |

| Stoichiometry | 1:1 (Bromine:Substrate) | Favors the formation of the monobrominated product. |

| Catalysis | Typically none required | The high acidity of the C-5 methylene group is sufficient to drive the reaction. |

The primary strategy to selectively synthesize this compound over its dibromo counterpart, 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (B77035), is the careful control of reactant stoichiometry.

Monobromination: To favor the formation of the monobrominated product, a limiting amount of elemental bromine is used, typically in a 1:1 molar ratio or slightly less with respect to Meldrum's acid. The controlled, slow addition of bromine to the solution of Meldrum's acid is also critical to prevent localized areas of high bromine concentration, which would promote disubstitution.

Dibromination: Conversely, the synthesis of the 5,5-dibromo derivative is achieved by using at least two equivalents of elemental bromine. This reaction is often conducted under basic conditions (e.g., with KOH/NaOH), which generate the enolate anion of Meldrum's acid, making it highly nucleophilic and reactive towards further bromination.

Table 2: Stoichiometric Control of Bromination

| Desired Product | Molar Ratio (Br₂ : Meldrum's Acid) | Typical Conditions |

| Monobromo | ≤ 1:1 | Neutral or acidic, controlled temperature |

| Dibromo | ≥ 2:1 | Basic (e.g., KOH/NaOH), 0-25°C |

Comparative Analysis of Alternative Brominating Agents

While elemental bromine is effective, its hazardous nature has led to the exploration of alternative reagents. masterorganicchemistry.com The most common alternative for the α-bromination of carbonyl compounds is N-Bromosuccinimide (NBS).

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It serves as a source for bromine radicals in the presence of an initiator or for electrophilic bromine, particularly for α-bromination of carbonyl derivatives. wikipedia.orgorganic-chemistry.org For Meldrum's acid, NBS is generally considered a milder reagent and is noted to be used primarily for preparing mono-bromo derivatives. However, the reaction may be less selective or result in more moderate yields compared to using elemental bromine for the dibromo compound.

Dibromoisocyanuric acid (DBI): DBI is another mild and highly effective brominating reagent, reported to have superior brominating ability compared to NBS for certain substrates.

Dioxane Dibromide: This solid, stable complex of dioxane and bromine can also be used as a brominating agent, offering easier handling than bromine itself. clockss.org

Table 3: Comparison of Brominating Agents for Meldrum's Acid

| Reagent | Formula | Advantages | Disadvantages | Selectivity |

| Elemental Bromine | Br₂ | High reactivity, cost-effective | Hazardous (toxic, corrosive liquid) | Good selectivity with stoichiometric control |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid, safer to handle, good for monobromination masterorganicchemistry.com | Can be less selective, may require radical initiator or acid catalysis wikipedia.org | Generally favors monobromination |

| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | Solid, highly effective, mild | Less common for this specific substrate | High |

Indirect Synthesis and Functionalization Strategies

Indirect methods for synthesizing this compound are less common, as direct bromination is quite efficient. However, functionalization of a pre-existing molecule can be a viable route.

Derivatization from Other Meldrum's Acid Analogues

The preparation of this compound from other Meldrum's acid analogues represents a key strategy in fine-tuning the reactivity and substitution pattern of the Meldrum's acid core. This approach leverages the inherent reactivity of the C-5 position of the 1,3-dioxane-4,6-dione (B14002328) ring system.

The direct introduction of a single bromine atom at the C-5 position of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) is a common and efficient method for the synthesis of the target compound. This electrophilic substitution reaction is typically carried out using a suitable brominating agent under controlled conditions to favor monosubstitution over the formation of the dibromo derivative.

A widely employed brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is generally performed in a suitable organic solvent, such as chloroform, at room temperature. The use of NBS provides a mild and selective method for the bromination of the active methylene group of Meldrum's acid. The reaction proceeds via the formation of a bromine radical, which then reacts with the enolate of Meldrum's acid.

Detailed research findings on the direct monobromination are summarized in the table below:

| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| 2,2-dimethyl-1,3-dioxane-4,6-dione | N-Bromosuccinimide (NBS) | Chloroform | Room Temperature | Data not available in provided sources |

An alternative route to this compound involves the selective reduction of the corresponding dibromo analogue, 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. This method is particularly useful when the dibromo compound is readily available. The key to this approach is the use of a reducing agent that can selectively remove one of the two bromine atoms.

Sodium borohydride (B1222165) (NaBH4) has been identified as a suitable reducing agent for this transformation. The reaction is typically carried out in a protic solvent such as methanol. The hydride from sodium borohydride attacks one of the bromine atoms, leading to its displacement and the formation of the monobrominated product. Careful control of the reaction conditions, including temperature and stoichiometry of the reducing agent, is crucial to prevent over-reduction.

Detailed research findings on the selective reduction are summarized in the table below:

| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | Sodium Borohydride (NaBH4) | Methanol | Data not available in provided sources | Data not available in provided sources |

Mechanistic Insights into the Reactivity of 5 Bromo 2,2 Dimethyl 1,3 Dioxane 4,6 Dione

Role of Enolate Formation in Reaction Pathways

The chemistry of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is intrinsically linked to the properties of its parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Meldrum's acid is renowned for its exceptional acidity, with a pKa of approximately 4.97, making it comparable to carboxylic acids. wikipedia.orgnih.gov This high acidity is attributed to the stabilization of the resulting conjugate base, an enolate, through resonance and the conformational rigidity of the ring system. wikipedia.org

The enolate is stabilized by the delocalization of the negative charge across the dicarbonyl system. In the case of this compound, while the C5 position is substituted with a bromine atom, the potential for enolate formation remains a key factor in its reaction pathways. Although it cannot deprotonate at the C5 position, the electron-withdrawing nature of the bromine atom and the carbonyl groups influences the electron density of the entire ring. This electronic environment is crucial for subsequent reactions. The inherent reactivity of the Meldrum's acid framework as a potent electrophile is a recurring theme in its chemical transformations. acs.orgresearchgate.net

Nucleophilic Substitution Mechanisms Involving the Brominated Center

The bromine atom at the C5 position of this compound serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position. The general mechanism involves the attack of a nucleophile on the electrophilic C5 carbon, leading to the displacement of the bromide ion.

Common nucleophiles that can participate in these substitution reactions include amines and thiols. The reaction proceeds via a standard nucleophilic substitution pathway, likely an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration if the carbon were chiral.

| Nucleophile | Product Type |

| Amines (R-NH₂) | 5-Amino-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives |

| Thiols (R-SH) | 5-Thio-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives |

The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The high electrophilicity of the Meldrum's acid core facilitates these substitution reactions. acs.org

Ring-Opening Reactions and Product Diversification

The 1,3-dioxane-4,6-dione (B14002328) ring is susceptible to ring-opening reactions under both acidic and basic conditions, leading to a diverse array of products. This reactivity is a hallmark of Meldrum's acid and its derivatives, including the 5-bromo variant.

Under nucleophilic conditions, particularly with reagents like alcohols, the attack can occur at one of the carbonyl carbons (C4 or C6). This is often followed by the collapse of the tetrahedral intermediate, leading to the cleavage of the ester bond and ring opening. For instance, heating a 5-substituted Meldrum's acid derivative in the presence of an alcohol can lead to the formation of a malonic ester derivative through a process of ester exchange and decarboxylation. wikipedia.org

The reaction with amines can also lead to ring-opened products, such as amides. The specific products formed depend on the reaction conditions and the nature of the nucleophile used. This ring-opening strategy provides a versatile method for the synthesis of various acyclic compounds from a cyclic precursor.

Reductive Transformations and Carbon-Bromine Bond Cleavage

The carbon-bromine bond in this compound can be cleaved through reductive transformations. A common and effective method for this is the use of reducing agents such as sodium borohydride (B1222165) (NaBH₄).

The mechanism of reduction with sodium borohydride involves the transfer of a hydride ion (H⁻) to the electrophilic carbon atom at the C5 position. This attack displaces the bromide ion as the leaving group, resulting in the formation of the parent Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The reaction is essentially a reductive dehalogenation.

The general mechanism for the reduction of an alkyl halide by sodium borohydride proceeds via a nucleophilic attack of the hydride. masterorganicchemistry.com In this case, the hydride ion from NaBH₄ attacks the C5 carbon, and the C-Br bond is broken, with bromide departing. This transformation is a key step in many synthetic sequences where the bromine atom is used to direct other reactions and is subsequently removed.

| Reagent | Transformation | Product |

| Sodium Borohydride (NaBH₄) | Reductive dehalogenation | 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) |

This reductive cleavage is a valuable tool for chemists, allowing for the strategic use of the bromo-functionality in synthesis.

Applications of 5 Bromo 2,2 Dimethyl 1,3 Dioxane 4,6 Dione in Advanced Organic Synthesis

Utilization as a Versatile Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), which form multiple bonds in a single operation, are highly valued for their efficiency in building molecular complexity. Meldrum's acid and its derivatives are well-established participants in MCRs, often acting as multifunctional building blocks that can be further derivatized. uniroma1.it In this context, 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a valuable precursor and intermediate.

Research has identified the formation of the triethylammonium (B8662869) salt of the 5-bromo-Meldrum's acid anion as a byproduct in a multi-component reaction involving Meldrum's acid, various aldehydes, and cyanogen (B1215507) bromide, which selectively produces fully-substituted cyclopropanes. researchgate.net This indicates the compound's stability and potential to act as a nucleophilic component or be generated in situ under basic conditions. The high acidity of the C-5 proton in Meldrum's acid (pKa ≈ 4.97) is a key feature, and the bromo-derivative retains the potential for deprotonation, allowing it to engage in subsequent reaction cascades typical of MCRs. uniroma1.itrsc.org These cascades can involve an initial Knoevenagel condensation or Michael addition, followed by intramolecular cyclizations or further intermolecular reactions to yield diverse heterocyclic scaffolds. uniroma1.it

Table 1: Role in Multi-Component Reaction Context

| Reactants | Reagents/Conditions | Product Type | Role of Bromo-Meldrum's Acid Derivative | Ref |

|---|

Participation in Cycloaddition Reactions and Related Protocols

Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds. While direct participation of this compound in cycloadditions is not extensively documented, its derivatives and close analogs are actively used. The closely related 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (B77035) is noted for its use as a versatile intermediate in cycloaddition reactions for preparing heterocyclic compounds.

Furthermore, derivatives of Meldrum's acid are known to undergo thermal decomposition to generate highly reactive ketene (B1206846) intermediates, which can then participate in cycloaddition reactions. rsc.orgchemicalbook.com This strategy is employed for the efficient synthesis of various cyclic systems. By functionalizing the 5-position, the 5-bromo derivative can serve as a handle to introduce moieties that, upon pyrolysis, generate specific ketenes for targeted cycloaddition pathways.

Regioselective Bromination of Carbonyl Compounds

Halogenated Meldrum's acid derivatives can serve as effective electrophilic halogenating agents. Specifically, 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a close analog of the title compound, is utilized for the selective α-bromination of aldehydes and the α′-bromination of α,β-unsaturated ketones. This reactivity stems from the polarized nature of the C-Br bonds on the highly electron-deficient Meldrum's acid core, making the bromine atoms electrophilic.

This compound can function similarly as a source of an electrophilic bromine atom (Br+) for the regioselective bromination of enols or enolates derived from carbonyl compounds. This provides a valuable method for introducing bromine at the α-position of ketones and aldehydes, creating key intermediates for further functionalization, such as in the synthesis of α-amino ketones or in Favorskii rearrangements. The reaction conditions can often be mild, avoiding the harsh acidity of reagents like HBr. nih.gov

Table 2: Analogous Bromination Reactions using Dibromo-Meldrum's Acid

| Substrate Type | Reagent | Product Type | Regioselectivity | Ref |

|---|---|---|---|---|

| Aldehydes | 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | α-Bromo aldehydes | Alpha (α) position |

Formation of Complex Molecular Scaffolds via Reductive Coupling Reactions

Reductive coupling reactions provide a direct method for forming carbon-carbon bonds. The 5,5-dibromo analog of the title compound is known to participate in reductive coupling processes to generate ethylenetetracarboxylates. This transformation typically involves a reducing agent that facilitates the coupling of two molecules of the bromo-Meldrum's acid derivative with the elimination of the bromine atoms, forming a new double bond between the C-5 positions of the two rings.

By analogy, this compound could potentially undergo similar reductive self-coupling or cross-coupling reactions. Such reactions would yield highly functionalized dimeric structures that serve as precursors to complex molecular scaffolds, including strained ring systems and electron-deficient alkenes for further synthetic elaborations.

Integration into Diels-Alder Cycloadditions for Polycyclic Systems

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the formation of six-membered rings. While the 5-bromo compound itself is not a diene or dienophile, it is a key precursor to highly reactive dienophiles. Alkylidene derivatives of Meldrum's acid, formed by Knoevenagel condensation at the C-5 position, are exceptionally powerful electrophiles and dienophiles due to the two electron-withdrawing carbonyl groups. chemicalbook.comnih.gov

The bromine atom at the C-5 position can be substituted by various groups or eliminated to form an alkylidene Meldrum's acid derivative. This derivative can then undergo a [4+2] Diels-Alder cycloaddition with a suitable diene to construct complex polycyclic systems in a highly stereocontrolled manner. nih.govresearchgate.net This two-step sequence, starting from the 5-bromo precursor, allows for the integration of the Meldrum's acid moiety into intricate molecular frameworks, which can be further modified by leveraging the ring-opening potential of the dioxane-dione system. nih.govacs.org

Catalytic Carbon-Carbon Bond-Forming Processes

Derivatives of Meldrum's acid are widely harnessed in a variety of catalytic carbon-carbon bond-forming reactions. nih.govacs.org The high acidity of the C-5 position allows for easy formation of a nucleophile for conjugate additions, while its alkylidene derivatives act as potent electrophiles. nih.govrsc.org

This compound can be used to generate precursors for these reactions. For instance, substitution of the bromine atom can introduce a side chain, which is then elaborated. Alternatively, elimination to form a 5-alkylidene Meldrum's acid allows participation in reactions such as:

Catalytic Asymmetric Conjugate Additions: The addition of nucleophiles like dialkylzincs or thiols to the β-position of the alkylidene double bond can create all-carbon quaternary or tertiary stereocenters with high enantioselectivity. nih.govacs.org

Domino Reactions: The electrophilicity of alkylidene Meldrum's acid can initiate domino sequences, such as conjugate addition followed by cyclization, to rapidly build complex molecules like coumarins and tetrahydrofluorenones. nih.govresearchgate.net

One of the most powerful applications of Meldrum's acid derivatives is in intramolecular Friedel-Crafts acylations. nih.govacs.org This reaction provides an efficient route to synthesize polycyclic aromatic ketones, such as indanones and tetralones, under mild Lewis acidic conditions. nih.govuwaterloo.ca

The synthetic strategy involves a Meldrum's acid derivative where an aromatic ring is tethered to the C-5 position. This compound is an ideal starting material for creating such precursors. The bromine can be substituted by an aryl-containing nucleophile (e.g., a benzyl (B1604629) or phenethyl group) via an SN2 reaction. Subsequent treatment of this 5-substituted derivative with a Lewis acid catalyst (e.g., Yb(OTf)₃, AlCl₃) triggers an intramolecular electrophilic aromatic substitution, where the aromatic ring attacks one of the carbonyl carbons of the Meldrum's acid moiety. acs.orgresearchgate.net The reaction is driven by the high electrophilicity of the carbonyl groups and typically results in the loss of acetone (B3395972) and carbon dioxide to afford the cyclized ketone product. nih.gov This methodology has been applied to the total synthesis of complex natural products like (±)-taiwaniaquinol B. acs.orguwaterloo.ca

Table 3: General Scheme for Intramolecular Friedel-Crafts Acylation

| Precursor Type | Catalyst | Product Type | Key Features | Ref |

|---|---|---|---|---|

| 5-Benzyl Meldrum's Acid | Lewis Acid (e.g., metal triflates) | 1-Indanone | Mild conditions, high functional group tolerance | uwaterloo.ca |

| 5-Phenethyl Meldrum's Acid | Lewis Acid | 1-Tetralone | Efficient formation of 6-membered rings | uwaterloo.ca |

Conjugate Additions and Allylation Reactions

While this compound does not typically act as a direct substrate in conjugate addition or allylation reactions, its true value lies in its role as a versatile precursor for the synthesis of highly reactive Michael acceptors. The chemistry of conjugate additions involving Meldrum's acid derivatives primarily revolves around 5-alkylidene Meldrum's acids, which are potent electrophiles. These crucial substrates are readily prepared through Knoevenagel condensation of Meldrum's acid with various aldehydes and ketones.

The 5-bromo derivative serves as a key intermediate, enabling the introduction of various functionalities at the C5 position through nucleophilic substitution of the bromide. This allows for the synthesis of complex Meldrum's acid derivatives that can subsequently be converted into specialized 5-alkylidene Michael acceptors. These acceptors are then employed in a range of carbon-carbon bond-forming reactions.

The exceptional electrophilicity of 5-alkylidene Meldrum's acids makes them ideal for conjugate addition reactions. For instance, they readily participate in Michael-type additions with a variety of nucleophiles. Furthermore, these powerful acceptors facilitate conjugate allylation and alkenylation under mild reaction conditions. The use of these derivatives offers significant advantages over their acyclic counterparts in such transformations.

| Reaction Type | Nucleophile | Catalyst/Conditions | Significance |

|---|---|---|---|

| Conjugate Alkenylation | Organostannanes | Mild Conditions | Forms C-C bonds with functionalized groups. |

| Conjugate Alkyne Addition | Terminal Acetylenes | Copper-catalyzed (with P,N-ligands) | Occurs in aqueous media; enables enantioselective synthesis. |

| Michael Addition | Phenols | Yb(OTf)3-catalyzed | Leads to the assembly of diverse heterocycles like chromones and coumarins. |

| Conjugate Addition | Dialkylzinc Reagents | Copper-catalyzed (with phosphoramidite (B1245037) ligand) | Used for the formation of all-carbon quaternary stereocenters. |

Asymmetric Formation of All-Carbon Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents—represents a significant challenge in organic synthesis. Derivatives of Meldrum's acid have emerged as powerful tools in addressing this challenge, particularly through catalytic asymmetric conjugate additions. The compound this compound can serve as a foundational starting material for creating the specialized substrates required for these demanding transformations.

The primary strategy involves the enantioselective 1,4-addition of organometallic reagents to 5-(1-arylalkylidene) Meldrum's acids. These tetrasubstituted olefinic substrates are ideal for creating quaternary stereocenters. The reaction, often catalyzed by copper complexes with chiral ligands, proceeds with high yield and enantioselectivity. The use of dialkylzinc reagents as nucleophiles is particularly advantageous due to their high functional group compatibility.

The success of these asymmetric syntheses is heavily dependent on the structure of the alkylidene Meldrum's acid. Systematic studies have shown that substituents on the aryl group of the alkylidene moiety can significantly influence the enantioselectivity of the conjugate addition. This highlights the importance of having versatile synthetic routes to these substrates, where intermediates like this compound can play a crucial role.

The products of these conjugate additions, which contain a Meldrum's acid moiety, are themselves versatile intermediates. The rigid cyclic structure can be readily manipulated for a variety of subsequent modifications, making this a flexible and powerful method for constructing complex molecules with all-carbon quaternary stereocenters.

| Component | Example | Role in the Reaction |

|---|---|---|

| Electrophile | 5-(1-Arylalkylidene) Meldrum's acids | The Michael acceptor to which the nucleophile adds. |

| Nucleophile | Dialkylzinc reagents (e.g., Et2Zn, Me2Zn) | Provides the fourth carbon substituent to create the quaternary center. |

| Catalyst System | Copper(II) triflate with a chiral phosphoramidite ligand | Controls the facial selectivity of the nucleophilic attack, inducing asymmetry. |

| Product | 5-(2-Aryl-2-alkyl) Meldrum's acid derivatives | Contains the newly formed all-carbon quaternary stereocenter and is a versatile synthetic intermediate. |

Derivatization and Chemical Transformations of 5 Bromo 2,2 Dimethyl 1,3 Dioxane 4,6 Dione

Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione has been harnessed to create a variety of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

While direct synthesis from this compound is not extensively documented, the well-established reactivity of Meldrum's acid derivatives provides a basis for the preparation of quinoline (B57606) and pyrimidine (B1678525) structures. For instance, derivatives of Meldrum's acid are known to react with substituted anilines to form phenylamine intermediates, which can then be cyclized to produce quinolone structures. researchgate.net The bromo-substituent at the C-5 position can be envisioned to influence the electronic properties of the intermediates, potentially affecting reaction rates and yields. A general approach involves the initial formation of a Knoevenagel adduct, followed by nucleophilic addition and subsequent electrocyclic ring closure. nih.gov

Similarly, the synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or a related species. bu.edu.egorganic-chemistry.org The 5-bromo-Meldrum's acid can serve as the C-C-C fragment in this condensation, with the bromine atom offering a handle for further functionalization of the resulting pyrimidine ring. For example, 5-bromo-uracil can be a precursor for 5-bromo-2,4-dichloro pyrimidine, a key intermediate in the synthesis of various pyrimidine derivatives. jocpr.com

Table 1: Examples of Quinoline and Pyrimidine Synthesis Strategies Utilizing Meldrum's Acid Scaffolds

| Heterocycle | General Approach | Key Intermediates | Reference |

|---|---|---|---|

| Quinoline | Reaction of methylene (B1212753) Meldrum's acid with substituted anilines followed by cyclization. | Phenylamine(methylene Meldrum's acid) derivatives | researchgate.net |

The synthesis of thiadiazine heterocycles can be achieved through various routes, often involving the reaction of a bidentate nucleophile with an appropriate electrophile. While direct examples using this compound are scarce, analogous reactions with related bromo-pyrimidines suggest potential pathways. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) has been utilized in the synthesis of pyrimido[4,5-e] rsc.orgacs.orgnih.govthiadiazine derivatives through cyclocondensation with alkyl-2-phenylhydrazinecarbodithioates. researchgate.net This suggests that the bromo-Meldrum's acid could potentially be transformed into a pyrimidine intermediate that could then undergo cyclization to form the desired thiadiazine systems.

The general synthesis of 1,3,4-thiadiazines often involves the reaction of thiosemicarbazide (B42300) or its derivatives with α-halocarbonyl compounds. ekb.eg The reactivity of the bromine atom in 5-bromo-Meldrum's acid could potentially be exploited in similar cyclization reactions to afford novel thiadiazine derivatives.

Meldrum's acid and its derivatives are valuable building blocks in the synthesis of hybrid molecules containing a 1,2,3-triazole ring. nih.govrsc.org These syntheses often employ "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. In a typical sequence, a derivative of Meldrum's acid is functionalized with either an azide (B81097) or an alkyne group. This functionalized Meldrum's acid is then reacted with a complementary alkyne or azide to form the 1,2,3-triazole ring.

For example, a synthetic pathway can involve the condensation of Meldrum's acid with an aldehyde to form an arylidene derivative, which is then further functionalized to incorporate an azide or alkyne. The subsequent click reaction with a suitable partner yields the desired triazole hybrid. nih.gov The presence of a bromine atom on the Meldrum's acid core could provide an additional site for modification, allowing for the creation of even more complex and diverse molecular architectures. The resulting Meldrum's acid-based 1,2,3-triazole hybrids have been investigated for their potential biological activities. acs.orgresearchgate.net

Table 2: Synthesis of a Meldrum's Acid-Based Triazole Hybrid

| Step | Reactants | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 1 | 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Condensation | nih.gov |

| 2 | Product from Step 1, Propargyl bromide | 2,2-dimethyl-5-((1-(prop-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-1,3-dioxane-4,6-dione | N-alkylation | nih.gov |

The synthesis of indole (B1671886) and oxindole (B195798) analogues can be achieved using this compound as a key building block. For instance, 5-[(Indol-2-on-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-diones have been synthesized, demonstrating the utility of Meldrum's acid in constructing these important heterocyclic systems. acs.org The bromo-substitution on the Meldrum's acid moiety offers a potential site for further chemical modification.

Furthermore, the synthesis of 5-bromoindole (B119039) derivatives is a well-established field, often starting from 5-bromo-isatin. beilstein-archives.org The reactivity of this compound could be leveraged in reactions with appropriate precursors to construct the indole or oxindole ring system. For example, the Knoevenagel condensation of Meldrum's acid with isatins is a known method for the synthesis of certain oxindole derivatives. nih.gov

Functional Group Interconversions at the C-5 Position

The C-5 position of this compound is highly activated, allowing for a variety of functional group interconversions. The bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C-5 position.

The high acidity of the C-5 proton in the parent Meldrum's acid (pKa ≈ 4.9) facilitates deprotonation to form a stabilized carbanion. nih.govrsc.org This nucleophilic character allows for reactions with various electrophiles. In the case of the 5-bromo derivative, the bromine can be displaced by a variety of nucleophiles, leading to the formation of C-C, C-N, C-O, and C-S bonds. For instance, the reaction with amines, thiols, or alkoxides would lead to the corresponding 5-amino, 5-thio, or 5-alkoxy derivatives.

Preparation of Alkylidene and Arylidene Derivatives

The preparation of alkylidene and arylidene derivatives of this compound is typically achieved through the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active methylene compound, in this case, the 5-bromo-Meldrum's acid, with an aldehyde or a ketone in the presence of a weak base catalyst, such as piperidine (B6355638) or an amine. uitm.edu.my

The reaction proceeds via the formation of a carbanion at the C-5 position of the Meldrum's acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields the desired alkylidene or arylidene derivative. wikipedia.org These derivatives are valuable intermediates in organic synthesis, serving as Michael acceptors and dienophiles in various carbon-carbon bond-forming reactions. acs.org

Table 3: Examples of Knoevenagel Condensation for the Synthesis of Arylidene Meldrum's Acid Derivatives

| Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Piperidine | 5-(2-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | wikipedia.org |

| Various aryl aldehydes | None (one-pot reaction) | 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones | uitm.edu.my |

Formation of Spirocyclic Structures

The reactivity of this compound, a derivative of Meldrum's acid, extends to the formation of complex spirocyclic systems. These reactions are of significant interest in organic synthesis due to the unique three-dimensional architecture of spiro compounds, which are prevalent in many natural products and pharmacologically active molecules. The construction of a spirocenter at the C5 position of the dioxane-dione ring has been primarily achieved through the synthesis of spiro-cyclopropanes.

Synthesis of Spiro-Cyclopropanes

Research has demonstrated that this compound, or its in situ generated anionic form, serves as a key intermediate in the synthesis of fully substituted bis-spiro cyclopropanes. arabjchem.orgresearchgate.net These reactions typically proceed via a one-pot multicomponent approach involving Meldrum's acid, an aldehyde, and a bromine source like cyanogen (B1215507) bromide (BrCN), in the presence of a base.

A key step in these syntheses is the formation of the salt of this compound. For instance, the reaction of Meldrum's acid with aldehydes and cyanogen bromide in the presence of triethylamine (B128534) (Et₃N) leads to the in situ generation of triethylammonium (B8662869) 5-bromo-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ide. arabjchem.org Similarly, using sodium ethoxide (EtONa) as a base results in the formation of sodium 5-bromo-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ide. researchgate.net

The general reaction scheme involves the initial Knoevenagel condensation of Meldrum's acid with an aldehyde, followed by the formation of the bromo-intermediate which then acts as a nucleophile to attack another molecule of the Knoevenagel adduct, ultimately leading to the spiro-cyclopropane structure. arabjchem.orgresearchgate.net

The reaction of Meldrum's acid with various aldehydes and cyanogen bromide in the presence of triethylamine has been shown to produce a range of fully-substituted dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone derivatives in good to excellent yields. arabjchem.org

| Entry | Aldehyde | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Formaldehyde | Dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone | 70 | 201–203 |

| 2 | Acetaldehyde | 3′-Methyl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone | 75 | 180–182 |

| 3 | Benzaldehyde | 3′-Phenyl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone | 85 | 194–196 |

| 4 | 4-Chlorobenzaldehyde | 3′-(4-Chlorophenyl)-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone | 88 | 205–207 |

| 5 | 2-Nitrobenzaldehyde | 3′-(2-Nitrophenyl)-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone | 75 | 198–199 |

A similar methodology utilizing solid sodium ethoxide under solvent-free milling conditions has also been successfully employed for the synthesis of bis-spiro cyclopropanes based on Meldrum's acid. researchgate.net

| Entry | Aldehyde | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 3′-Phenyl-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone | 80 | 195–197 |

| 2 | 4-Methylbenzaldehyde | 3′-(4-Methylphenyl)-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone | 82 | 188–190 |

| 3 | 4-Methoxybenzaldehyde | 3′-(4-Methoxyphenyl)-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone | 85 | 180–182 |

| 4 | 4-Hydroxybenzaldehyde | 3′-(4-Hydroxyphenyl)-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone | 78 | 210–212 |

| 5 | 2-Chlorobenzaldehyde | 3′-(2-Chlorophenyl)-dispiro[(2,2-dimethyl-1,3-dioxan)-5,1′-cyclopropane-2′,5″-(2,2-dimethyl-1,3-dioxan)]-4,4″,6,6″-tetrone | 83 | 208–210 |

The structural elucidation of these spiro-cyclopropane derivatives has been confirmed through various spectroscopic techniques including ¹H NMR, ¹³C NMR, and FT-IR, as well as mass analysis and X-ray crystallography. arabjchem.orgresearchgate.net

Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of synthetic methodologies for 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is paramount to unlocking its full potential. Current synthetic approaches often involve the bromination of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid). Future research should focus on developing more efficient, sustainable, and scalable synthetic routes.

Key areas for exploration include:

Continuous Flow Synthesis: Implementing continuous flow technologies could offer significant advantages in terms of safety, scalability, and product consistency. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Catalytic Bromination: Investigating novel catalytic systems for the selective monobromination of Meldrum's acid could reduce the reliance on stoichiometric brominating agents, thereby minimizing waste and improving the atom economy of the process.

Alternative Brominating Agents: Exploring the use of greener and more easily handled brominating agents, such as N-bromosuccinimide (NBS) under photocatalytic conditions, could provide a more environmentally benign alternative to traditional methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Continuous Flow Synthesis | Improved safety, scalability, and consistency | Reactor design, optimization of reaction parameters |

| Catalytic Bromination | Reduced waste, improved atom economy | Development of novel catalysts, mechanistic studies |

| Alternative Brominating Agents | Greener synthesis, easier handling | Screening of new reagents, photocatalysis |

Exploration of Catalytic Asymmetric Transformations

The chiral center that can be generated at the C5 position of the this compound ring opens up exciting possibilities in asymmetric synthesis. While research on the asymmetric transformations of alkylidene Meldrum's acid derivatives is well-established, the application of these principles to the brominated analogue remains a largely unexplored frontier. rsc.orgnih.gov

Future research in this area should target:

Enantioselective Bromination: The development of chiral catalysts that can effect the enantioselective bromination of Meldrum's acid would provide direct access to enantiopure this compound.

Asymmetric Reactions at the C5 Position: Investigating the use of chiral ligands and catalysts to control the stereochemistry of nucleophilic substitution reactions at the bromine-bearing carbon.

Derivatization to Chiral Building Blocks: Exploring the conversion of enantiomerically enriched this compound into a variety of chiral synthons for use in the synthesis of complex molecules.

Design and Synthesis of Advanced Materials Using this compound as a Building Block

The reactivity of this compound makes it an attractive candidate for the synthesis of advanced materials with tailored properties. The bromine atom can serve as a handle for polymerization or for grafting onto surfaces, while the dioxane-dione ring can be opened to generate a variety of functional groups.

Potential applications in materials science include:

Functional Polymers: The incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Organic-Inorganic Hybrid Materials: The ability to functionalize surfaces with this compound could be exploited in the development of novel hybrid materials for applications in catalysis, sensing, and electronics.

Supramolecular Assemblies: The polar nature of the dioxane-dione ring and the potential for halogen bonding with the bromine atom could be utilized to construct well-defined supramolecular architectures.

Advanced Theoretical Modeling of Reactivity and Selectivity

Computational chemistry offers a powerful tool for understanding and predicting the behavior of this compound in chemical reactions. Advanced theoretical modeling can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms. A computational study on the thermal decomposition of the related compound 5-bromo-5-nitro-1,3-dioxane (B1667936) has demonstrated the utility of such approaches. researchgate.net

Future theoretical work should focus on:

Reaction Pathway Analysis: Using density functional theory (DFT) and other computational methods to map out the potential energy surfaces of key reactions, allowing for the prediction of product distributions and the rational design of more selective reaction conditions.

Catalyst Design: Employing computational screening to identify promising catalysts for asymmetric transformations and other challenging reactions.

Prediction of Material Properties: Using molecular dynamics simulations and other modeling techniques to predict the bulk properties of materials derived from this compound.

| Modeling Technique | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism analysis | Prediction of reactivity and selectivity |

| Computational Catalyst Screening | Asymmetric synthesis | Identification of optimal chiral catalysts |

| Molecular Dynamics (MD) | Materials science | Prediction of polymer and material properties |

Structural Modifications for Tailored Chemical Properties

The versatility of the Meldrum's acid scaffold allows for a wide range of structural modifications to be made to this compound, enabling the fine-tuning of its chemical and physical properties.

Areas for future investigation include:

Modification of the Dioxane Ring: Replacing the dimethyl group at the C2 position with other substituents could be used to alter the compound's solubility, stability, and reactivity.

Introduction of Additional Functional Groups: The synthesis of derivatives bearing other functional groups in addition to the bromine atom would expand the range of possible chemical transformations.

Synthesis of Analogues with Different Halogens: The preparation of the corresponding chloro-, fluoro-, and iodo-derivatives would provide a valuable set of tools for synthetic chemists, each with its own unique reactivity profile.

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel molecules and materials with a wide range of applications.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions impact yield?

The compound is synthesized via halogenation of its parent structure, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). A common approach involves bromination at the 5-position using electrophilic brominating agents (e.g., N-bromosuccinimide) under anhydrous conditions in solvents like dichloromethane or acetonitrile. For example, Yonemitsu condensation—utilizing KHPO as a catalyst in ethanol-water mixtures—can be adapted for brominated derivatives by incorporating bromo-substituted aldehydes or ketones . Critical parameters include temperature control (room temperature to 40°C), reaction time (2–12 hours), and stoichiometric ratios to minimize side reactions like over-bromination. Purification often involves recrystallization from ether/hexane or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the bromine substitution pattern and verifying the integrity of the dioxane-dione ring. The deshielding effect of the bromine atom at C5 is typically observed as a distinct downfield shift (~δ 5.0–6.0 ppm for H, δ 90–100 ppm for C) .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination. For example, the crystal structure of a related compound, 5-[(3,4-dimethoxybenzyl)aminomethylene]-dioxane-dione, revealed a planar dione ring and intermolecular hydrogen bonding, which can guide analysis of brominated analogs .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in nucleophilic substitution and cycloaddition reactions?

The electron-withdrawing bromine atom enhances the electrophilicity of the dioxane-dione ring, facilitating nucleophilic attacks at the 5-position. For instance, in reactions with N-heterocyclic carbene boranes (NHC-boranes), the bromo group stabilizes transition states during hydrazone formation, as observed in reactions with 5-diazo-dioxane-dione derivatives . Comparative studies with non-halogenated analogs show slower reaction kinetics for the latter, highlighting the bromine’s role in modulating reactivity .

Q. What mechanistic insights exist for the compound’s participation in photo-responsive polymer systems?

The brominated dioxane-dione can act as a photoswitchable moiety. For example, irradiation at 515 nm induces isomerization in functionalized polymers, altering surface properties like wettability. This behavior is attributed to the bromine-enhanced stability of the excited state, enabling reversible conformational changes .

Q. How can computational methods resolve contradictions in reaction yield data across synthetic protocols?

Discrepancies in yields (e.g., 70–91% for diazo coupling reactions) may arise from solvent polarity, catalyst loading, or bromine’s steric effects. Density Functional Theory (DFT) simulations can model transition states to identify optimal conditions. For instance, SHELX-refined crystallographic data combined with computational modeling revealed that bromine’s van der Waals radius influences steric hindrance in substitution reactions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

Q. How can researchers optimize experimental design for high-throughput synthesis?

- Employ automated liquid handlers for precise reagent dosing.

- Use parallel reactors to screen solvent systems (e.g., ethanol-water vs. acetonitrile) and catalysts (e.g., KHPO vs. EtN).

- Monitor reaction progress via inline FTIR or HPLC to minimize purification steps .

Data Contradiction Analysis

Conflicting reports on reaction yields (e.g., 85% in Yonemitsu condensation vs. 91% in diazo methods) may stem from differences in bromine’s electronic effects under varying pH or solvent polarities. Systematic studies comparing these variables, supported by computational modeling, are recommended to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.